Lead salicylate
Overview
Description
Lead salicylate is a chemical compound formed by the reaction of lead with salicylic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its off-white powder appearance and is generally available in high purity forms.
Mechanism of Action
Target of Action
Lead salicylate, also known as lead disalicylate, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
this compound acts by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . The result is a reduction in inflammation, pain, and fever .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . This disruption can lead to a decrease in inflammation and pain .
Pharmacokinetics
As a derivative of salicylate, this compound shares similar ADME (Absorption, Distribution, Metabolism, Excretion) properties with other salicylates . It is well absorbed in the gastrointestinal tract . Once in the circulation, it is rapidly metabolized, and its half-life is relatively short . The rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect its absorption and excretion . Additionally, certain physiological conditions associated with low serum albumin can influence its pharmacokinetic parameters . It’s also worth noting that salicylic acid, from which this compound is derived, has been found to play a role in plant growth regulation and can help plants tolerate adverse environmental conditions .
Biochemical Analysis
Biochemical Properties
Lead Salicylate interacts with various enzymes, proteins, and other biomolecules. It is synthesized from salicylic acid, an active secondary metabolite that occurs in bacteria, fungi, and plants . Salicylic acid and its derivatives, collectively called salicylates, are synthesized from chorismate, derived from the shikimate pathway .
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. For instance, salicylate poisoning can disrupt normal functions from the cell to organ levels . It can cause progressive central nervous system (CNS) depression, demanding several immediate, aggressive actions .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. Salicylates, including this compound, block the COX-1 pathway and modify the COX-2 pathway, resulting in a decrease in inflammation due to reduced prostaglandin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, salicylate toxicity can carry significant morbidity and mortality, and patients may deteriorate and die as serum salicylate levels decrease .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of salicylate can result in behavioral evidence of tinnitus and hyperacusis, and electrophysiological increases in auditory thresholds .
Metabolic Pathways
This compound is involved in various metabolic pathways. Salicylates are synthesized from chorismate, which is derived from the shikimate pathway . They are then metabolized to salicylate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Salicylate’s volume of distribution in a healthy patient with low serum salicylate concentrations is about 0.16 L/kg. This can increase to 0.34 L/kg or greater in the same patient with an elevated serum salicylate concentration and acidemia .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of ongoing research. Current studies suggest that Lead ions initially enter elongation zone cells and accumulate in this area. Then, ions are gradually accumulated in the meristem zone . The scanning electron microscopy (SEM) and energy-dispersive X-ray analyses (EDXA) results indicated that Lead was localized to the cell wall and cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead salicylate can be synthesized through the reaction of lead salts, such as lead(II) nitrate, with salicylic acid. The reaction typically involves dissolving lead(II) nitrate in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of lead disalicylate as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of lead disalicylate may involve more advanced techniques to ensure high purity and yield. This can include the use of controlled reaction environments, purification steps such as recrystallization, and the implementation of quality control measures to monitor the composition and properties of the final product.
Chemical Reactions Analysis
Types of Reactions: Lead salicylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(II) oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield lead metal and other reduced forms.
Substitution: this compound can participate in substitution reactions where the salicylate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands, including halides and other organic acids, can be used in substitution reactions.
Major Products Formed:
Oxidation: Lead(II) oxide and other lead oxides.
Reduction: Lead metal and reduced organic products.
Substitution: Lead compounds with different ligands, such as lead halides or lead carboxylates.
Scientific Research Applications
Lead salicylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Comparison with Similar Compounds
Lead salicylate can be compared with other similar compounds, such as:
Lead(II) acetate: Another lead compound with different chemical properties and applications.
Lead(II) chloride: Known for its use in various industrial processes and chemical reactions.
Lead(II) nitrate: Commonly used in the synthesis of other lead compounds and as a reagent in analytical chemistry.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications in research and industry. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from other lead compounds.
Properties
CAS No. |
15748-73-9 |
---|---|
Molecular Formula |
C14H10O6Pb |
Molecular Weight |
481 g/mol |
IUPAC Name |
bis[(2-hydroxybenzoyl)oxy]lead |
InChI |
InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
CNVULGHYDPMIHD-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Pb+2] |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O[Pb]OC(=O)C2=CC=CC=C2O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lead salicylate; Lead(II) salicylate; Bis(salicylato)lead; Salicylic acid, lead(II) salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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